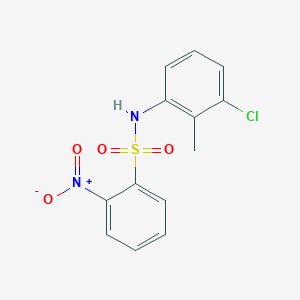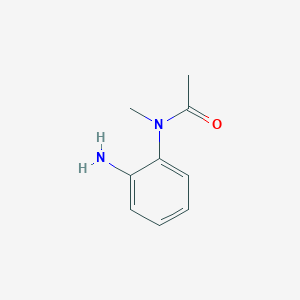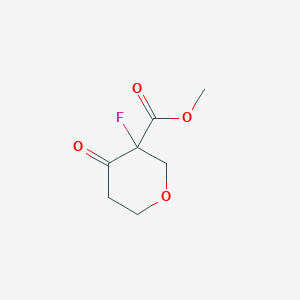
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been studied for its ability to inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide involves the inhibition of certain enzymes and proteins. Specifically, this compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide have been studied in various experimental models. Inhibition of carbonic anhydrase by this compound has been shown to reduce the production of bicarbonate ions, which could have implications for the treatment of diseases such as glaucoma and epilepsy. Inhibition of cyclooxygenase-2 by this compound has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit carbonic anhydrase and cyclooxygenase-2, which could make it a useful tool for studying these enzymes and proteins in various experimental models. However, one limitation of using this compound is its potential toxicity, which could limit its usefulness in certain experimental systems.
Orientations Futures
There are several future directions for research involving N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and cyclooxygenase-2, which could have implications for the treatment of various diseases. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies, which could enhance its effectiveness and reduce its toxicity. Additionally, further studies are needed to explore the potential side effects and limitations of using this compound in different experimental systems.
In conclusion, N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to selectively inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases. Future research in this area could lead to the development of new drugs and therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide involves the reaction of 3-chloro-2-methylaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of biochemistry. This compound has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and cyclooxygenase-2. These enzymes and proteins are involved in various physiological processes, and their inhibition could have implications for the treatment of diseases such as cancer and inflammation.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-10(14)5-4-6-11(9)15-21(19,20)13-8-3-2-7-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHVOZNOQNZTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2972783.png)

![4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972786.png)
methanone](/img/structure/B2972789.png)
![1-[3-(4-Methylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2972790.png)

![3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2972793.png)
![N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2972796.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2972800.png)
![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]prop-2-enamide](/img/structure/B2972801.png)
![2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2972802.png)

![2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile](/img/structure/B2972806.png)